molecular formula C15H17NO4S B2549522 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate CAS No. 2034271-29-7

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate

Cat. No.: B2549522
CAS No.: 2034271-29-7
M. Wt: 307.36
InChI Key: QQRKZAZQTPHSGF-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.36. The purity is usually 95%.
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Scientific Research Applications

Catalytic Synthesis and Antioxidant Properties

Catalytic Synthesis, ADMET, QSAR, and Molecular Modeling Studies : Novel chalcone derivatives, synthesized from the reaction involving furan and thiophen components, have shown potent in vitro antioxidant activity. These compounds, structurally characterized and tested for their antioxidant potential, demonstrated significant efficacy. The molecular docking, ADMET, QSAR, and bioactivity studies corroborated the in vitro results, indicating strong interactions with protein tyrosine kinase and significant hydrogen connections to the enzyme, underlying their antioxidant capabilities (Prabakaran, Manivarman, & Bharanidharan, 2021).

Synthetic Methodologies and Derivatives Formation

Aza-Piancatelli Rearrangement/Michael Reaction : The use of furan-2-yl(phenyl)methanol derivatives in the presence of In(OTf)3 catalyzed the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through a smooth aza-Piancatelli rearrangement. This method offered good yields, high selectivity, and rapid reaction times, establishing a novel synthetic route for such derivatives (Reddy et al., 2012).

Multi-Component Synthesis of Bifurans and Thiophen-Furans : An efficient synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans was described, utilizing a multi-component reaction involving furan or thiophen-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate. The structure confirmation through X-ray analysis elucidated the formation of these compounds, suggesting a novel electrophilic aromatic substitution reaction mechanism (Sayahi et al., 2015).

Bioactivity and Biological Applications

Synthesis and Biological Activity Studies : Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives were synthesized and evaluated for their biological activities, including cytotoxicity against various cancer cell lines and antimicrobial properties. Among these, the amine derivative showed potent activity, highlighting the potential of furan-based compounds in therapeutic applications (Phutdhawong et al., 2019).

Material Science and Capacitance Enhancement

Electrochemical Polymerization and Capacitance Properties : The study on the electrochemical polymerization of 2-(thiophen-2-yl)furan and the resulting polymer's enhanced capacitance properties in a specific acetonitrile electrolyte containing boron trifluoride diethyl etherate revealed significant improvements in specific capacitance and cycling stability. This research underscores the potential of conducting polymers based on furan for supercapacitor applications, especially when utilizing BFEE-based electrolytes (Mo et al., 2015).

Mechanism of Action

The mechanism of action of a compound generally refers to its behavior in a biological system, which is often determined through biochemical and pharmacological studies. Thiophene and furan derivatives can exhibit a variety of biological activities , but the specific mechanism of action for this compound is not available in the literature I have access to.

Properties

IUPAC Name

[2-methyl-1-oxo-1-[(5-thiophen-2-ylfuran-2-yl)methylamino]propan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-9-11-6-7-12(19-11)13-5-4-8-21-13/h4-8H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRKZAZQTPHSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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